Chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one
Chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound with a molecular structure that holds significant interest in the fields of medicinal chemistry and drug development. Its core imidazolidin-2-one scaffold is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one, along with detailed experimental protocols for its synthesis, purification, and characterization.
Core Molecular and Physical Properties
The fundamental properties of a compound are critical for its application in research and development. This section details the key physical and chemical characteristics of 1-(4-Methoxyphenyl)imidazolidin-2-one.
Chemical Structure and Identifiers
The structure of 1-(4-Methoxyphenyl)imidazolidin-2-one is characterized by a central five-membered imidazolidin-2-one ring, with a 4-methoxyphenyl group attached to one of the nitrogen atoms.
Molecular Structure Visualization
Caption: Chemical structure of 1-(4-Methoxyphenyl)imidazolidin-2-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)imidazolidin-2-one | - |
| CAS Number | 62868-39-7 | [1][2] |
| Molecular Formula | C10H12N2O2 | [2] |
| Molecular Weight | 192.22 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)N1CCNC1=O | [2] |
Physicochemical Properties
Table 2: Physical Properties
| Property | Value (Predicted/Estimated) | Notes |
| Melting Point | Not available. Expected to be a solid at room temperature. A related compound, 4-(5-Chloro-2,4-dihydroxyphenyl)-1-(4-methoxyphenyl)imidazolidin-2-one, has a melting point of 225–226 °C. | [3] |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to the polar nature and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | The solubility generally increases with temperature in most solvents.[4][5] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar compounds.[3] |
Synthesis and Purification
The synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a substituted N-(2-aminoethyl)aniline derivative.
Proposed Synthetic Pathway
A plausible synthetic route starts from the readily available 4-methoxyaniline and involves a two-step process: N-alkylation followed by cyclization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-Methoxyphenyl)imidazolidin-2-one.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for the synthesis of similar imidazolidin-2-one derivatives.[3][6]
Step 1: Synthesis of N-(2-aminoethyl)-4-methoxyaniline
-
To a solution of 4-methoxyaniline (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq) and 2-bromoethylamine hydrobromide (1.1 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-aminoethyl)-4-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography.
Causality behind Experimental Choices:
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction.
-
Base: Sodium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Reflux: Heating the reaction provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.
Step 2: Cyclization to 1-(4-Methoxyphenyl)imidazolidin-2-one
-
Dissolve the crude N-(2-aminoethyl)-4-methoxyaniline (1.0 eq) and triethylamine (2.2 eq) in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality behind Experimental Choices:
-
Cyclizing Agent: Triphosgene serves as a safer and more convenient alternative to phosgene gas for the formation of the carbonyl group in the imidazolidin-2-one ring.
-
Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and triphosgene.
Purification Protocol
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[8]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 1-(4-Methoxyphenyl)imidazolidin-2-one based on its structure and data from related compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to N) | |
| ~6.90 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to OCH₃) | |
| ~5.0 (broad s) | s | 1H | NH | |
| ~3.80 | s | 3H | OCH ₃ | |
| ~3.65 | t, J ≈ 7.0 Hz | 2H | N-CH ₂-CH₂-NH | |
| ~3.45 | t, J ≈ 7.0 Hz | 2H | N-CH₂-CH ₂-NH | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~158.0 | C =O | |||
| ~156.0 | Ar-C -OCH₃ | |||
| ~132.0 | Ar-C -N | |||
| ~122.0 | Ar-C H (ortho to N) | |||
| ~114.5 | Ar-C H (ortho to OCH₃) | |||
| ~55.5 | OC H₃ | |||
| ~45.0 | N-C H₂-CH₂-NH | |||
| ~40.0 | N-CH₂-C H₂-NH |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1610, 1510 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the imidazolidin-2-one ring.[8]
Reactivity and Potential Applications
1-(4-Methoxyphenyl)imidazolidin-2-one possesses several reactive sites that can be targeted for further chemical modification. The secondary amine in the ring can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the methoxy and imidazolidinone groups will influence the regioselectivity.
The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have shown potential as anticonvulsants, antidiabetic agents, and in other therapeutic areas.[10] The 4-methoxyphenyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule, making 1-(4-Methoxyphenyl)imidazolidin-2-one a valuable building block for the synthesis of novel drug candidates.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 1-(4-Methoxyphenyl)imidazolidin-2-one. While some experimental data are not yet publicly available, this document offers a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related compounds. The information presented herein is intended to support researchers and scientists in their efforts to explore the potential of this and similar molecules in drug discovery and development.
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